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molecular formula C11H11F3O2S B8306189 3-Ethylthio-2-methyl-4-trifluoromethylbenzoic acid CAS No. 1070761-72-6

3-Ethylthio-2-methyl-4-trifluoromethylbenzoic acid

Cat. No. B8306189
M. Wt: 264.27 g/mol
InChI Key: FWSZIIZJRPKGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932211B2

Procedure details

3.00 g (13.5 mmol) of 3-fluoro-2-methyl-4-trifluoromethylbenzoic acid were initially charged in 50 ml of N,N-dimethylformamide. 1.68 g (purity 60% by weight, 41.9 mmol) of NaH were added a little at a time. Towards the end of the evolution of gas, 1.77 g (purity 95% by weight, 27.0 mmol) of ethanethiol were added dropwise. The mixture was stirred at RT for 2 h and then heated at 80° C. for 10 h. The reaction mixture was cooled and, for workup, poured into ice-water and then acidified with concentrated hydrochloric acid. The product precipitated out and was separated off by filtration. What was isolated were 3.7 g of the pure product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pure product
Quantity
3.7 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([CH3:15])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].[H-].[Na+].[CH2:18]([SH:20])[CH3:19].Cl>CN(C)C=O>[CH2:18]([S:20][C:2]1[C:3]([CH3:15])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=CC1C(F)(F)F)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.77 g
Type
reactant
Smiles
C(C)S
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
pure product
Quantity
3.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and, for workup
CUSTOM
Type
CUSTOM
Details
The product precipitated out
CUSTOM
Type
CUSTOM
Details
was separated off by filtration
CUSTOM
Type
CUSTOM
Details
What was isolated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)SC=1C(=C(C(=O)O)C=CC1C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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